3-Methyl-1H-indazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZANYSGILRCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Methyl 1h Indazol 4 Amine and Its Derivatives
Strategic Approaches to the Core Indazole Ring System
The construction of the indazole core is a fundamental step in the synthesis of 3-Methyl-1H-indazol-4-amine and its analogs. Various strategies have been developed to achieve this, ranging from multi-step pathways to regioselective cyclization techniques.
Multi-Step Synthesis Pathways for Indazole Backbone Elaboration
The synthesis of the indazole backbone often involves multi-step sequences that allow for the introduction of various substituents. A common approach begins with appropriately substituted acetophenones. For instance, the reaction of fluorinated acetophenones with hydrazine (B178648) is a classical method for preparing fluorinated 3-methyl-1H-indazoles. researchgate.net This method has been shown to produce high yields, such as the 98% yield reported for 4,6-difluoro-3-methyl-1H-indazole. researchgate.net
Another versatile multi-step synthesis involves the diazotization of o-toluidine (B26562) derivatives, followed by ring closure to form the indazole ring. chemicalbook.com Furthermore, the synthesis of 1H-indazole-3-carboxylic acid derivatives, which can be precursors to other functionalized indazoles, can be achieved through various routes, including the ring opening of isatin, followed by diazotization and reductive cyclization. chemicalbook.comgoogle.com A patented process describes the synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone (B1585202) through diazotization with sodium nitrite (B80452) and subsequent reduction with stannous chloride, achieving a 90% yield. google.com
The synthesis of indazole derivatives can also be initiated from 2-alkynylanilines via a diazotization-cyclization protocol. chemicalbook.com This method provides a route to 3-substituted 1H-indazoles. Additionally, multi-step syntheses have been developed for specific derivatives like 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro-, which involves forming the indazole ring, introducing the methoxybenzoyl group, and then nitrating the ring. ontosight.ai
Table 1: Comparison of Multi-Step Synthesis Pathways for Indazole Derivatives
| Starting Material | Key Reactions | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Fluorinated Acetophenones | Reaction with hydrazine | Fluorinated 3-methyl-1H-indazoles | Up to 98% | researchgate.net |
| o-Toluidine | Diazotization, Ring closure | 1H-Indazole | Not specified | chemicalbook.com |
| 2-Aminoacetophenone | Diazotization (NaNO₂), Reduction (SnCl₂) | 3-Methyl-1H-indazole | 90% | google.com |
| Isatin | Ring opening, Diazotization, Reductive cyclization | 1H-Indazole-3-carboxylic acid | Not specified | chemicalbook.com |
| 2-Alkynylanilines | Diazotization, Cyclization | 3-Substituted 1H-indazoles | Not specified | chemicalbook.com |
Regioselective Cyclization and Functionalization Techniques
Regioselectivity is a critical aspect of indazole synthesis, as direct functionalization can often lead to mixtures of isomers. acs.org Several methods have been developed to control the regiochemical outcome of the cyclization and subsequent functionalization steps.
One notable method is the Cadogan reductive cyclization of ortho-imino-nitrobenzenes, which can be performed in a one-pot reaction to produce 2H-indazoles. acs.orgorganic-chemistry.orgnih.gov This approach offers mild reaction conditions and avoids the isolation of intermediates. Another strategy involves the ruthenium-catalyzed regioselective C–H bond activation and annulation of indazole carboxylic acids with internal alkynes to form pyranone-fused indazoles. acs.orgnih.gov The regioselectivity in this case is governed by the weak coordination of the indazole ring nitrogen to the metal center. acs.orgnih.gov
For the synthesis of 1H-indazoles, palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence provides a general route to substituted 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org Furthermore, the regioselective functionalization of the indazole core itself has been explored. For example, direct bromination of a protected 3-aminoindazole derivative with N-bromosuccinimide (NBS) can be highly regioselective. chemrxiv.org The protection of the indazole nitrogen, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct lithiation to the C-3 position, allowing for subsequent reaction with various electrophiles. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is paramount for achieving high yields and purity in indazole synthesis. The choice of catalyst, solvent, temperature, and reagents can significantly impact the outcome of the reaction.
For instance, in the rhodium(III)-catalyzed synthesis of 2H-indazoles from azobenzenes and aldehydes, a screen of solvents revealed that dioxane was the most effective, affording the product in 81% yield. nih.govacs.org The choice of the silver salt cocatalyst also influenced the yield, with AgSbF6 being superior to other silver salts. nih.gov In another example, the copper-catalyzed synthesis of N-phenyl-1H-indazoles was optimized by adjusting the reaction time and temperature, with the best yield of 60% achieved after 24 hours at 120 °C. beilstein-journals.org
The synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone was optimized by careful control of the temperature during the diazotization and reduction steps, leading to a high yield and purity. google.com Similarly, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the cyclization step was optimized by screening the amount of hydrazine hydrate (B1144303) and the solvent, with 2-MeTHF being selected as a "green" and effective solvent. chemrxiv.org Photocatalyst-free methods are also being developed, such as the synthesis of indazolones from (2-nitroaryl)methanol and amines under a CO2 atmosphere, which proceeds efficiently at room temperature with UV light irradiation. researchgate.net
Table 2: Optimization of Reaction Conditions for Indazole Synthesis
| Reaction Type | Key Optimized Parameters | Result | Reference |
|---|---|---|---|
| Rh(III)-catalyzed synthesis of 2H-indazoles | Solvent (Dioxane), Silver salt (AgSbF₆) | 81% yield | nih.govacs.org |
| Cu-catalyzed synthesis of N-phenyl-1H-indazoles | Reaction time (24h), Temperature (120 °C) | 60% yield | beilstein-journals.org |
| Synthesis of 3-methyl-1H-indazole | Temperature control during diazotization and reduction | 90% yield, 99.8% purity | google.com |
| Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine | Solvent (2-MeTHF), Reagent quantity (hydrazine hydrate) | >99% conversion | chemrxiv.org |
| Photocatalyst-free synthesis of indazolones | UV irradiation, CO₂ atmosphere | Efficient reaction at room temperature | researchgate.net |
Derivatization and Structural Modification of this compound
Once the this compound core is synthesized, it can undergo various derivatization reactions to create a library of compounds with diverse properties.
Amine Group Functionalization at Position 4 (e.g., acylation, N-alkylation)
The primary amine group at position 4 of the indazole ring is a key site for functionalization. It can readily undergo reactions such as acylation and N-alkylation to introduce a wide range of substituents.
Acylation of the 4-amino group can be achieved using various acylating agents. For example, the synthesis of indazole-3-carboxamide derivatives has been reported by coupling indazole-3-carboxylic acid with various amines. derpharmachemica.com Similarly, the synthesis of N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3–trifluoro-methyl phenyl) urea (B33335) demonstrates the formation of urea derivatives from the amino group. nih.gov The reaction of 4-phenoxy-1H-indazol-3-amine with aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) leads to N-alkylation. sci-hub.se
Furthermore, the amino group can be transformed into other functional groups. For instance, reduction of a nitro group at position 4 can yield the desired amine, which can then be used in subsequent reactions. nih.gov The functionalization of the amine group is a common strategy in the development of kinase inhibitors and other biologically active molecules. researchgate.net
Methyl Group at Position 3 and its Influence on Reactivity
The methyl group can be a precursor for other functionalities. For example, oxidation of the 3-methyl group can lead to the corresponding carboxylic acid, 1H-indazole-3-carboxylic acid. google.com This carboxylic acid can then be further modified, for example, by converting it into an amide. derpharmachemica.com
The presence of the 3-methyl group can also affect the regioselectivity of reactions on the indazole ring. For instance, in the nitration of 3-methyl-1H-indazoles, the position of the incoming nitro group is influenced by the existing substituents. researchgate.net The electronic nature of the methyl group, being electron-donating, can influence the reactivity of the aromatic ring towards electrophilic substitution. The chemical properties and reactivity of 3-methyl-1H-indazole-5-carboxylic acid are noted to be influenced by the methyl group at the 3-position. cymitquimica.com
Substitutions and Halogenation on the Indazole Aromatic Ring
The functionalization of the indazole aromatic ring of this compound through substitution and halogenation reactions is a key strategy for the synthesis of diverse derivatives with potential applications in medicinal chemistry. These reactions allow for the introduction of various functional groups onto the benzene (B151609) portion of the indazole core, thereby modulating the electronic properties and biological activity of the parent molecule.
Electrophilic substitution reactions on the indazole ring are common, with the position of substitution being directed by the existing substituents. The amino group at C4 and the methyl group at C3 are both electron-donating groups, which activate the aromatic ring towards electrophilic attack. However, the reactivity and regioselectivity of these reactions can be influenced by steric hindrance and the specific reaction conditions employed.
Halogenation is a frequently employed transformation. For instance, bromination of 4-substituted 1H-indazoles can be achieved with reagents like N-bromosuccinimide (NBS). Studies on N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide have shown that treatment with NBS in DMF at 80 °C results in regioselective bromination at the C7 position, affording the 7-bromo derivative in high yield. nih.gov Using a larger excess of NBS can lead to di-substitution at the C5 and C7 positions. nih.gov The direct bromination of 4-chloro-1H-indazol-3-amine with NBS has been reported to yield the undesired 5-bromo regioisomer as the major product, highlighting the directing influence of the substituents. nih.gov A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed from 2,6-dichlorobenzonitrile, involving a regioselective bromination followed by cyclization with hydrazine. nih.gov This method avoids the direct, non-selective bromination of the pre-formed indazole.
The synthesis of various halogenated derivatives of this compound has been reported, often as intermediates for further functionalization. For example, 6-bromo-3-methyl-1H-indazol-4-amine and 3-iodo-1-methyl-1H-indazol-4-amine are known compounds. wikipedia.orgaub.edu.lb The synthesis of 6-bromo-1H-indazol-4-amine can be achieved in high yield by the reduction of the corresponding nitro compound. nih.gov
The following table summarizes representative halogenation reactions on the indazole ring of this compound and related derivatives.
| Starting Material | Reagent(s) and Conditions | Product(s) | Yield (%) | Reference(s) |
| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | 1.1 equiv. NBS, DMF, 80 °C | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide and N-(5,7-dibromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84 (mono-bromo), 10 (di-bromo) | nih.gov |
| 4-Chloro-1H-indazol-3-amine | NBS | 5-Bromo-4-chloro-1H-indazol-3-amine (major) | Not specified | nih.gov |
| 2,6-Dichlorobenzonitrile | 1. NBS, H₂SO₄; 2. Hydrazine hydrate | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45 (overall) | nih.gov |
| 6-Bromo-4-nitro-1H-indazole | Fe/NH₄Cl, EtOH/H₂O | 6-Bromo-1H-indazol-4-amine | 92 | nih.gov |
Construction of Hybrid Molecular Architectures Incorporating the this compound Moiety
The this compound scaffold serves as a valuable building block for the construction of hybrid molecules, where it is combined with other pharmacophoric fragments to create novel compounds with potentially enhanced or synergistic biological activities. This approach, often referred to as molecular hybridization, is a prominent strategy in drug discovery. nih.gov
One such application involves the synthesis of indazole-based 2-pyrone hybrids. In a study, N-alkyl-6-nitroindazoles were reduced in the presence of 4-hydroxy-6-methyl-2-pyrone (B586867) to yield (3E)-3-(1-((N-alkyl-1H-indazol-6-yl)amino)ethylidene)-6-methyl-3H-pyran-2,4-diones. nih.gov This reaction proceeds via the reduction of the nitro group to an amine, which then undergoes a condensation reaction with the 2-pyrone derivative. This methodology has been extended to the synthesis of hybrids from N-alkyl-5-nitroindazoles. nih.gov
Another strategy for creating hybrid molecules is through the use of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. preprints.orgmdpi.comnih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the linkage of the this compound core to a wide variety of other molecular fragments. For instance, a series of 1H-indazole-3-amine derivatives were synthesized by first performing a Suzuki coupling of 5-bromo-1H-indazol-3-amine with various boronic acid esters, followed by acylation and subsequent coupling with thiophenols or piperazines to generate ethyl amide-linked indazole hybrids. nih.gov
The following table presents examples of hybrid molecular architectures that have been synthesized incorporating the indazole amine scaffold.
| Indazole Precursor | Coupling Partner(s) | Key Reaction(s) | Hybrid Molecule Scaffold | Reference(s) |
| N-alkyl-6-nitroindazoles | 4-hydroxy-6-methyl-2-pyrone | Reduction of nitro group, condensation | (3E)-3-(1-((N-alkyl-1H-indazol-6-yl)amino)ethylidene)-6-methyl-3H-pyran-2,4-dione | nih.gov |
| 5-Bromo-1H-indazol-3-amine | Substituted boronic acid esters, chloroacetic anhydride, thiophenols/piperazines | Suzuki coupling, acylation, nucleophilic substitution | Ethyl amide-linked indazole hybrids | nih.gov |
| 3-Iodo-1H-indazole | Arylboronic acids | Suzuki-Miyaura coupling | 3-Aryl-1H-indazoles | mdpi.com |
Elucidation of Reaction Mechanisms in Indazole Synthesis
Understanding the reaction mechanisms underlying the synthesis of indazoles is crucial for optimizing reaction conditions and designing novel synthetic routes. Several methods for the construction of the indazole ring system have been developed, and their mechanisms have been the subject of investigation.
A prominent method for the synthesis of 2H-indazoles is the Davis-Beirut reaction. wikipedia.orgnih.govwikiwand.comnih.govresearchgate.net This reaction involves the base- or acid-catalyzed cyclization of o-nitrobenzylamines. The proposed mechanism under basic conditions begins with the deprotonation of the benzylic carbon to form a carbanion. This carbanion then attacks one of the oxygen atoms of the ortho-nitro group, leading to a cyclization and subsequent rearrangement to form the 2H-indazole ring system. wikipedia.org A key intermediate in this process is believed to be an o-nitrosobenzylidene imine. nih.govnih.gov Experimental and theoretical studies support a mechanism involving the in situ generation of an o-nitrosobenzaldehyde, which then condenses with a primary amine to form an imine that undergoes an N-N bond-forming heterocyclization. aub.edu.lbnih.gov
The synthesis of 1H-indazoles often proceeds through different mechanistic pathways. One common approach is the reductive cyclization of 2-nitrobenzylidene anilines, which can be achieved using reagents like triethyl phosphite. nih.gov Another well-established method is the cyclization of diazonium salts derived from 2-methylanilines. sci-hub.se This process involves diazotization of the aniline (B41778) followed by an intramolecular cyclization.
The regioselectivity of N-alkylation of the indazole ring is also a subject of mechanistic interest. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Alkylation can occur at either the N1 or N2 position, and the ratio of the products is influenced by factors such as the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent. nih.gov For example, quantum mechanical calculations have been used to study the high selectivity for N2 alkylation of indazoles with alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com These studies suggest that protonation of the imidate activates it for nucleophilic attack by the N2-nitrogen of the indazole. wuxibiology.com
Molecular Interactions and Biological Target Engagement of 3 Methyl 1h Indazol 4 Amine Derivatives
Comprehensive Structure-Activity Relationship (SAR) Studies
Pharmacophore Development and Rational Design Principles
The rational design of novel therapeutics often begins with the identification of a key pharmacophore, which represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of the indazole scaffold, including those related to 3-Methyl-1H-indazol-4-amine, pharmacophore modeling and rational design are crucial strategies for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net
The 1H-indazole core is recognized as a valuable pharmacophore in medicinal chemistry, particularly for developing kinase inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies on various indazole derivatives have revealed key principles that guide their rational design. For instance, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy, the 1H-indazole scaffold was identified as a novel and essential pharmacophore for inhibitory activity. nih.govnih.gov
Systematic exploration of substituent effects on the indazole ring has yielded several guiding principles for rational design:
Substitution at the Indazole Core : SAR analyses consistently demonstrate that the nature and position of substituents on the indazole ring significantly influence biological activity. For IDO1 inhibitors, groups at the 4- and 6-positions were found to largely affect inhibitory potency. nih.govnih.gov Similarly, for CC-Chemokine Receptor 4 (CCR4) antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org
N1-Substitution : The N1 position of the indazole ring is a common site for modification to enhance potency and modulate physicochemical properties. For CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups were found to be most potent. acs.org In a series of anticancer agents, N-methylation of the indazole ring led to a slight enhancement in cytotoxic activity compared to the unsubstituted analogues. mdpi.com
Bioisosteric Replacement : Bioisosterism is a frequently used strategy in the rational design of indazole derivatives to improve their properties. researchgate.net For example, in the design of pan-BCR-ABL inhibitors, replacing a morpholine (B109124) moiety with a (4-ethylpiperazin-1-yl)methyl group resulted in a significant increase in potency against the T315I resistant mutant. nih.gov
Scaffold Hopping and Molecular Hybridization : These advanced medicinal chemistry strategies have been employed to develop novel indazole-based inhibitors. By combining the 1H-indazol-3-amine scaffold with other pharmacophoric elements, potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) have been developed. nih.gov
The development of pharmacophore models often involves integrating data from X-ray crystallography of ligand-protein complexes and the SAR of a series of active compounds. mdpi.com These models typically define key features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic centers (HC), and aromatic interactions (AI), providing a blueprint for the design of new, more effective molecules. mdpi.com
Characterization of Ligand Binding Sites and Interaction Modes
Understanding how ligands bind to their biological targets at a molecular level is fundamental for structure-based drug design. Docking studies and X-ray crystallography have been instrumental in elucidating the binding modes of this compound derivatives and related indazole compounds with their target proteins.
In the context of IDO1 inhibition, molecular docking studies revealed that 1H-indazole derivatives effectively interact with the enzyme's active site. nih.govnih.gov The key interactions include:
Coordination with Heme Iron : The indazole nitrogen atoms are often positioned to coordinate with the ferrous ion in the center of the heme group within the IDO1 active site.
Hydrophobic Interactions : The indazole ring and its substituents engage in hydrophobic interactions with residues lining two key hydrophobic pockets in the active site, designated as Pocket A and Pocket B. nih.govnih.gov These interactions are crucial for anchoring the ligand and ensuring inhibitory activity.
For Bcr-Abl kinase inhibitors, docking studies of an active 1H-indazol-3-amine derivative showed that it binds in a manner similar to the established drug imatinib. nih.gov This indicates that the indazole scaffold can effectively mimic the binding mode of known successful inhibitors. The development of AKE-72, a potent pan-BCR-ABL inhibitor, was based on a design strategy that conserved the amide bond of a lead compound while modifying a terminal moiety to improve activity against the T315I mutant. nih.gov
In the development of antagonists for the CCR4 receptor, a series of indazole arylsulfonamides were synthesized. acs.org The binding mode for these compounds involves specific interactions dictated by substituents at various positions:
C4-Substituents : Methoxy or hydroxyl groups at the C4 position of the indazole were found to be the most potent, suggesting these groups form key interactions within the binding site. acs.org
N3-Substituents : A 5-chlorothiophene-2-sulfonamide (B1586055) group at the N3-position was identified as the most effective substituent for antagonism. acs.org
N1-Substituents : The N1 position favored meta-substituted benzyl groups carrying an α-amino acyl group, indicating a specific pocket that accommodates this functionality. acs.org
Similarly, for inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia, structural optimization of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives led to potent type II inhibitors. tandfonline.com The most potent compounds demonstrated strong activity against both wild-type and drug-resistant mutant forms of FLT3, highlighting the success of the rational design approach in overcoming clinical resistance. tandfonline.com
The following tables summarize key research findings on the structure-activity relationships and binding interactions of various indazole derivatives, providing a framework for the rational design of compounds based on the this compound scaffold.
Table 1: Structure-Activity Relationship (SAR) Insights for Indazole Derivatives
| Target | Key SAR Finding | Reference Compound Example | Implication for Rational Design |
|---|---|---|---|
| IDO1 | Substituents at the 4- and 6-positions of the 1H-indazole scaffold are crucial for inhibitory activity. | 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | Focus on modifying positions 4 and 6 to optimize potency. nih.govnih.gov |
| CCR4 | Methoxy or hydroxyl groups at C4 are most potent. Small groups are tolerated at C5, C6, and C7. | 3-{[3-Amino-4-(methyloxy)-1H-indazol-1-yl]methyl}benzonitrile | C4 is a key interaction point. The periphery of the indazole ring has limited space. acs.org |
| BCR-ABL | Replacing a morpholine with a (4-ethylpiperazin-1-yl)methyl group improves potency against the T315I mutant. | AKE-72 | The terminal solvent-exposed region is a key area for modification to enhance activity and overcome resistance. nih.gov |
| Anticancer (General) | N-methylation of the indazole ring slightly enhances cytotoxic activity. | 3-(4-Fluorophenyl)-1-methyl-1H-indazole | N1-alkylation can be a strategy to fine-tune activity. mdpi.com |
Table 2: Characterized Binding Interactions of Indazole Derivatives
| Target Protein | Ligand/Derivative Class | Key Interaction(s) | Binding Site Characteristics | Reference |
|---|---|---|---|---|
| IDO1 | 1H-Indazole derivatives | Coordination with heme ferrous ion; Hydrophobic interactions. | Active site contains a heme group and two hydrophobic pockets (A and B). | nih.govnih.gov |
| Bcr-Abl | 1H-Indazol-3-amine derivatives | Binds in a manner similar to imatinib. | ATP-binding pocket. | nih.gov |
| CCR4 | Indazole arylsulfonamides | Hydrogen bonding from C4-methoxy/hydroxyl; Specific interactions from N1 and N3 substituents. | Allosteric binding site with distinct subpockets for different parts of the ligand. | acs.org |
Table 3: List of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | |
| 3-{[3-Amino-4-(methyloxy)-1H-indazol-1-yl]methyl}benzonitrile | |
| 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) | |
| 3-(4-Fluorophenyl)-1-methyl-1H-indazole | |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine |
Applications in Chemical Biology and Advanced Pre Clinical Research
Role as a Scaffold in Targeted Molecular Design
The indazole nucleus, and specifically the 3-methyl-1H-indazole moiety, is recognized as a "privileged scaffold" in the field of medicinal chemistry. nih.gov This designation is attributed to its structural characteristics, including a bicyclic system composed of benzene (B151609) and pyrazole (B372694) rings, which allows it to interact with a wide array of biological targets with high affinity. mdpi.comlongdom.org The thermodynamic stability of the 1H-indazole tautomer makes it a preferred framework in the design of novel therapeutic agents. nih.govresearchgate.net
The versatility of the 3-methyl-1H-indazole scaffold is demonstrated by its incorporation into molecules designed to inhibit a variety of enzymes and receptors. For instance, it has been utilized as a core structure in the development of potent inhibitors for dipeptidyl peptidase-4 (DPP-4), antagonists for the C-C chemokine receptor type 5 (CCR5), and highly selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors. acs.org Furthermore, this scaffold is a key component of the multi-targeted tyrosine kinase inhibitor Pazopanib, which is approved for the treatment of renal cell carcinoma and soft tissue sarcoma. mdpi.com The ability of the indazole ring to be readily functionalized at various positions allows for the fine-tuning of steric and electronic properties, enabling the optimization of interactions with specific biological targets. nih.govnih.gov This adaptability has facilitated the development of compounds with improved potency and selectivity, reinforcing the role of the indazole scaffold in modern drug discovery. nih.gov
Exploration of Biological Effects and Associated Mechanisms
Derivatives of 3-methyl-1H-indazole have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The mechanisms underlying this activity are multifaceted and involve the modulation of key cellular processes, including the induction of apoptosis, cell cycle arrest, and the suppression of oncogenic transcription factors like c-Myc.
Apoptosis Induction: The pro-apoptotic effects of 3-methyl-1H-indazole derivatives are a cornerstone of their anti-cancer potential. For example, a series of 3-methyl-2-phenyl-1H-indoles were shown to induce apoptosis, with the most potent compounds exhibiting GI50 values lower than 5 µM in HeLa, A2780, and MSTO-211H cell lines. acs.org The induction of apoptosis is often a consequence of inhibiting critical survival pathways or activating cell death cascades.
Cell Cycle Arrest: The ability to halt the cell cycle is another key mechanism of the anti-proliferative effects of these compounds. Small molecule inhibitors that target the c-Myc/Max/DNA complex have been shown to suppress the proliferation of HL-60 promyelocytic leukemia cells by inducing cell cycle arrest. rsc.org For instance, the small molecule APTO-253, an agent being developed for acute myeloid leukemia (AML), inhibits c-Myc expression, leading to a G0/G1 cell cycle arrest. cloudfront.net This is often accompanied by an increase in the expression of cell cycle inhibitors like p21 and a decrease in cyclins and cyclin-dependent kinases (CDKs). cloudfront.net
c-Myc Suppression: The c-Myc proto-oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. cloudfront.netmdpi.com The suppression of c-Myc expression or function is a key therapeutic strategy. Certain 4-O-methyl-ascochlorin compounds have been shown to downregulate c-Myc expression in K562 human leukemia cells, leading to apoptosis. nih.gov This suppression can occur at the level of protein synthesis via the AMPK/mTOR pathway. nih.gov The inhibition of c-Myc by small molecules can effectively block c-Myc-associated gene expression, leading to the suppression of proliferation and induction of apoptosis in cancer cells. rsc.org
The following table summarizes the anti-proliferative activity of selected indazole derivatives:
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 1H-indazol-3-amine derivative 89 | K562 (leukemia) | 6.50 µM | nih.gov |
| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HL60 (leukemia) | 8.3 nM | nih.gov |
| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HCT116 (colon) | 1.3 nM | nih.gov |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 99 | (cellular activity) | 40.5 nM | nih.gov |
| Indazolyl-pyrimidine derivative 5f | MCF-7 (breast) | 1.858 µM | mdpi.com |
| Indazolyl-pyrimidine derivative 5f | A549 (lung) | 3.628 µM | mdpi.com |
| Indazolyl-pyrimidine derivative 5f | Caco-2 (colon) | 1.056 µM | mdpi.com |
| Indazolyl-pyrimidine derivative 4b | Caco-2 (colon) | 0.827 µM | mdpi.com |
| Indazolyl-pyrimidine derivative 5h | A549 (lung) | 1.378 µM | mdpi.com |
| Piperazine-indazole derivative 6o | K562 (leukemia) | 5.15 µM | nih.gov |
The indazole scaffold is present in commercially available anti-inflammatory drugs such as Bendazac and Benzydamine. nih.gov The anti-inflammatory effects of indazole derivatives are attributed to their ability to modulate key inflammatory mediators. Research has shown that pyrimidine derivatives, which can be hybridized with indazole scaffolds, exhibit anti-inflammatory effects by inhibiting crucial inflammatory mediators like prostaglandin E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). rsc.org Some pyrrolo[2,3-d]pyrimidine analogs have demonstrated significant inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. rsc.org The development of novel imidazole derivatives targeting the p38 MAP kinase pathway further highlights a potential mechanism for the anti-inflammatory action of heterocyclic compounds, including indazoles. acs.org
Derivatives of 3-methyl-1H-indazole have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes or the disruption of cell wall integrity. For instance, some 1,3,4-oxadiazole-quinoline hybrids, which share heterocyclic structural similarities with indazoles, act as strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are vital for bacterial DNA replication. mdpi.com
A study on novel 3-methyl-1H-indazole derivatives demonstrated their efficacy against various bacterial strains. nih.gov The antibacterial activity of one of the most active compounds is detailed in the table below:
| Bacterial Strain | Zone of Inhibition (mm) at 300 µg/mL |
| Bacillus subtilis | 22 |
| Escherichia coli | 46 |
This activity was found to be comparable to the standard drug, ciprofloxacin. nih.gov Further research into hybrids of 5-nitroimidazole and pyrrole has also shown potent activity against E. coli and P. aeruginosa. nih.gov
The structural features of indazole derivatives also lend themselves to other biological activities, including antiarrhythmic, local anesthetic, and analgesic effects.
Antiarrhythmic and Local Anesthetic Mechanisms: Class I antiarrhythmic drugs are known to be Na+ channel blockers. nih.gov This mechanism of action is shared with local anesthetics, which reversibly block nerve conduction by inhibiting voltage-gated sodium channels. nih.govmedscape.com This inhibition prevents the depolarization of nerve cell membranes and the propagation of action potentials, leading to a loss of sensation. medscape.com The efficacy of these drugs for blocking nerve impulses is enhanced during high-frequency repetitive firing, which can occur at sites of nerve injury. nih.gov
Analgesic Mechanisms: Beyond sodium channel blockade, local anesthetics can exert their analgesic effects through various other mechanisms. These include the inhibition of voltage-gated calcium channels at nerve terminals, which suppresses the release of neurotransmitters and neurogenic inflammation. nih.gov They can also act on receptors involved in nociceptive transduction, such as TRPV1 and bradykinin B2 receptors. nih.gov In the spinal cord, local anesthetics can inhibit ionotropic glutamate receptors, further interfering with neuronal transmission. nih.gov
Utilization in Biochemical Research for Pathway Deconvolution
The unique properties of 3-methyl-1H-indazole derivatives make them valuable tools in biochemical research for dissecting complex cellular signaling pathways. A notable example is the use of cell-based pathway screens to identify small molecule inhibitors of specific signaling cascades. For instance, a cell-based screen for inhibitors of the WNT signaling pathway led to the discovery of potent small-molecule inhibitors. acs.org This approach allows for the identification of compounds that modulate a pathway of interest without prior knowledge of the specific molecular target, a process known as target deconvolution. The subsequent optimization of these hit compounds can lead to the development of highly selective probes to study the intricacies of cellular pathways. acs.org
Computational and Theoretical Chemistry Investigations of 3 Methyl 1h Indazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These calculations provide a microscopic understanding of the structure, stability, and reactivity of 3-Methyl-1H-indazol-4-amine.
The electronic structure of a molecule dictates its reactivity and intermolecular interactions. DFT calculations are frequently employed to determine key electronic parameters for indazole derivatives. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com
For analogous heterocyclic systems, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute these frontier molecular orbitals. irjweb.comirjweb.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These maps illustrate regions of negative potential, typically associated with lone pairs of heteroatoms, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are vital for understanding the molecule's behavior in chemical reactions. irjweb.com
Table 1: Representative Electronic Properties of Indazole Derivatives from DFT Calculations
| Parameter | Description | Typical Calculated Values for Indazole Analogs |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
| Electronegativity (χ) | Tendency to attract electrons | ~4.0 eV |
Note: The values presented are illustrative and based on DFT calculations for various substituted indazole and related heterocyclic compounds. Specific values for this compound would require dedicated calculations.
Indazole compounds can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov The relative stability of these tautomers is a critical aspect that influences their chemical and biological properties. nih.gov
Quantum chemical calculations are essential for determining the energetic landscape of these tautomeric equilibria. For the parent indazole molecule, computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net Calculations at the MP2/6-31G** level indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol−1 (3.6 kcal·mol−1). nih.govresearchgate.netacs.org Similar energy differences have been reported from other computational methods, both in the gas phase and in aqueous solution. nih.govacs.org This inherent stability of the 1H tautomer is the reason it is the predominant form. nih.gov
While the parent indazole provides a fundamental model, substituents on the ring can influence the tautomeric preference. However, for most derivatives, the 1H form remains the more stable isomer. researchgate.net In specific cases, intramolecular or intermolecular hydrogen bonding in substituted indazoles can stabilize the 2H-tautomer. researchgate.net For this compound, the 1H tautomer is expected to be the most stable and abundant form under normal conditions.
Table 2: Calculated Relative Energies of Indazole Tautomers
| Tautomer | Computational Method | Relative Energy (kJ·mol−1) | Reference |
|---|---|---|---|
| 1H-Indazole | MP2/6-31G** | 0.0 (Reference) | nih.govacs.org |
| 2H-Indazole | MP2/6-31G** | +15.0 | nih.govacs.org |
| 1-Substituted Indazole | B3LYP/6-311++G(d,p) | 0.0 (Reference) | nih.govacs.org |
Computational methods are widely used to predict spectroscopic properties, which aids in the structural elucidation and characterization of novel compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies is a common application of DFT.
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. researchgate.netresearchgate.net This method, often used in conjunction with DFT (e.g., B3LYP functional), can provide theoretical 1H and 13C NMR spectra that are in good agreement with experimental data. nih.govresearchgate.net By comparing calculated and experimental shifts, researchers can confirm molecular structures and assign specific resonances. researchgate.net For complex molecules, computational prediction is an invaluable tool for resolving ambiguities in spectral interpretation. github.io
Similarly, DFT calculations can predict the vibrational frequencies observed in IR spectroscopy. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching and bending of bonds. researchgate.net Comparing the computed IR spectrum with the experimental one can help in assigning the observed absorption bands to particular functional groups and vibrational motions within the molecule.
Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ, ppm) for a Substituted Indazole Analog
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |
|---|---|---|
| C3 | 141.0 | 140.5 |
| C3a | 122.6 | 123.1 |
| C4 | 122.4 | 122.9 |
| C5 | 122.7 | 123.2 |
| C6 | 126.8 | 127.3 |
| C7 | 110.7 | 111.2 |
Note: The data is illustrative, based on published studies of 1-butyl-1H-indazole-3-carboxamide, and demonstrates the typical accuracy of GIAO/DFT calculations. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules. These techniques are central to computer-aided drug design.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govbiotech-asia.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For indazole derivatives, which are known to be potent inhibitors of various protein kinases, docking studies can reveal how they fit into the ATP-binding site of these enzymes. biotech-asia.orgmdpi.commdpi.com
Docking algorithms explore a vast conformational space to find the binding mode with the most favorable interaction energy, often represented by a docking score. nih.govjchr.org The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For example, docking studies of indazole-based inhibitors with kinases often show that the indazole core forms critical hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. nih.gov
Table 4: Representative Docking Results for Indazole Derivatives with a Protein Kinase Target
| Compound | Binding Energy (kcal·mol−1) | Key Interacting Residues |
|---|---|---|
| Indazole Analog 1 | -11.77 | LYS655, GLU672, ASP784 |
| Indazole Analog 2 | -11.64 | LYS655, MET699, ASP784 |
Note: The data is based on a docking study of 1-butyl-1H-indazole-3-carboxamide derivatives against a renal cancer-related protein (PDB: 6FEW) and serves to illustrate the typical output of such studies. nih.gov
While molecular docking provides a qualitative assessment of binding, Free-Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the relative binding affinities of a series of related ligands. mavenrs.comnih.gov FEP simulations are based on statistical mechanics and molecular dynamics, allowing for the calculation of free energy differences between two states. mavenrs.com
In the context of drug design, FEP is used to predict how small chemical modifications to a lead compound will affect its binding affinity for a target protein. mavenrs.comnih.gov The method involves creating a non-physical, "alchemical" pathway that gradually transforms one ligand into another within the protein's binding site and in solution. By calculating the free energy change associated with this transformation in both environments, the relative binding free energy (ΔΔG) can be determined with high accuracy, often within 1 kcal/mol of experimental values. nih.govcresset-group.com
FEP has become an increasingly valuable tool for lead optimization, enabling medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency. nih.govyoutube.com For indazole-based kinase inhibitors, FEP can be used to rank the binding affinities of different substitution patterns on the indazole scaffold, thereby guiding the design of more potent and selective inhibitors. mdpi.comnih.gov
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Conformational Analysis and Molecular Flexibility
The conformational landscape and molecular flexibility of this compound are dictated by the geometric arrangement of its core indazole ring system and the rotational freedom of its substituents. The indazole ring system, a bicyclic aromatic heterocycle, is fundamentally planar. researchgate.net Theoretical calculations and crystallographic data of similar indazole derivatives, such as 1,3-Dimethyl-1H-indazol-6-amine, confirm that the fused benzene (B151609) and pyrazole rings are nearly coplanar. researchgate.net For the indazole scaffold, the 1H-tautomer is generally considered to be more stable than the 2H tautomer. jmchemsci.comnih.gov
The primary sources of molecular flexibility in this compound arise from the rotation of the methyl and amine groups attached to the rigid indazole core. The rotation around the C4-NH2 bond determines the orientation of the amine group's hydrogen atoms relative to the rest of the molecule. Similarly, the methyl group at the C3 position can rotate freely.
Computational methods, such as those using density functional theory (DFT) or ab initio calculations like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed to investigate these conformational preferences. nih.govresearchgate.net Such analyses help identify the most stable, low-energy conformers by mapping the potential energy surface as a function of key dihedral angles. For instance, studies on related (1H-indazol-1-yl)methanol derivatives have characterized the torsion angles of substituents relative to the indazole ring, providing insight into preferred spatial arrangements. nih.gov
Below is a table illustrating typical data obtained from conformational analyses of substituted indazoles, highlighting the key parameters that define their three-dimensional structure.
| Parameter | Description | Typical Values for Indazole Derivatives |
| Ring Planarity | Deviation of ring atoms from the mean plane. | Generally low, indicating a near-planar structure. researchgate.net |
| Tautomeric Stability | Energy difference between 1H and 2H tautomers. | The 1H-tautomer is typically more stable by approximately 15 kJ·mol⁻¹. nih.gov |
| Torsion Angle (C2-C3-C(methyl)-H) | Rotation of the methyl group at position 3. | Defines the orientation of the methyl hydrogens. |
| Torsion Angle (C5-C4-N-H) | Rotation of the amine group at position 4. | Determines the orientation of the amine group and potential for intramolecular hydrogen bonding. |
In Silico Design Methodologies
Virtual Screening and Lead Compound Identification
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify molecules that are likely to bind to a biological target, such as a protein or enzyme. For scaffolds like this compound, this methodology is instrumental in discovering novel lead compounds for drug development. The process typically involves docking a library of compounds into the three-dimensional structure of the target protein and scoring their potential binding affinity. biointerfaceresearch.com
A notable application of this approach involved the design of new 3-methyl-1H-indazole derivatives as potential anticancer agents. nih.govebi.ac.uk In that study, virtual screening and subsequent structure-based optimization were employed to identify novel inhibitors of Bromodomain-containing Protein 4 (BRD4), a recognized therapeutic target in oncology. nih.govebi.ac.uk The screening process successfully identified the 3-methyl-1H-indazole core as a promising scaffold. Further optimization led to the identification of several potent lead compounds that exhibited strong affinity for the BRD4 protein. nih.gov
The results of a virtual screening campaign can be summarized to rank compounds based on their predicted efficacy. The table below provides a representative example of how screening results are presented, based on the outcomes for the identified 3-methyl-1H-indazole derivatives targeting BRD4. nih.govebi.ac.uk
| Compound ID | Scaffold | Target | Predicted Binding Affinity (Docking Score) | Experimental Activity (IC₅₀) |
| Hit 1 | 3-Methyl-1H-indazole | BRD4 | High | - |
| Hit 2 | 3-Methyl-1H-indazole | BRD4 | High | - |
| Lead Compound 9d | 3-Methyl-1H-indazole derivative | BRD4 | Very High | Potent Inhibition |
| Lead Compound 9u | 3-Methyl-1H-indazole derivative | BRD4 | Very High | Potent Inhibition |
| Lead Compound 9w | 3-Methyl-1H-indazole derivative | BRD4 | Very High | Potent Inhibition |
This process demonstrates the efficiency of virtual screening in narrowing down vast chemical libraries to a manageable number of high-potential candidates for synthesis and experimental validation, ultimately leading to the identification of lead compounds like 9d, 9u, and 9w. nih.govebi.ac.uk
Structure-Based and Ligand-Based Design Strategies
Following the initial identification of hits from virtual screening, more refined computational strategies are used to optimize their properties. These are broadly categorized as structure-based and ligand-based design.
Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. This approach was central to the optimization of the 3-methyl-1H-indazole derivatives targeting BRD4. nih.govebi.ac.uk By analyzing the binding mode of the indazole scaffold within the BRD4 active site, researchers could introduce specific chemical modifications to enhance interactions with key amino acid residues, thereby improving potency and selectivity. nih.gov Molecular docking simulations can reveal crucial interactions, such as hydrogen bonds between the ligand and protein residues like TYR58 and TRP173, as seen in studies of other heterocyclic inhibitors. mdpi.com
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. This approach uses the chemical structures of these active ligands to infer a pharmacophore model—a map of the essential features required for biological activity. This model is then used to design new molecules with improved properties. For example, a highly potent indazole compound has been used as a template in the ligand-based design of new inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), demonstrating how an existing active indazole can guide the development of new chemical entities. acs.org
The table below compares these two design strategies.
| Design Strategy | Requirement | Principle | Application Example |
| Structure-Based | 3D structure of the target protein is known. | Design of ligands that fit into the target's binding site based on its atomic structure. | Optimization of 3-methyl-1H-indazole derivatives as BRD4 inhibitors by enhancing interactions within the binding pocket. nih.govebi.ac.uk |
| Ligand-Based | A set of active ligands is known, but the target structure may be unknown. | Creation of a pharmacophore model based on the common features of active molecules. | Using a potent indazole as a template to design novel isoxazole-based RORγt inverse agonists. acs.org |
Both strategies are crucial in computational chemistry, enabling the rational design of novel derivatives of this compound with tailored biological activities.
Future Directions and Emerging Research Avenues for 3 Methyl 1h Indazol 4 Amine Research
Development of Novel and Sustainable Synthetic Approaches
The synthesis of indazole derivatives, including 3-methyl-1H-indazol-4-amine, is continually evolving. Future research is geared towards the development of methodologies that are not only efficient but also environmentally benign. The principles of green chemistry are becoming increasingly integral to synthetic planning, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Recent advancements in the synthesis of the broader indazole class highlight several promising directions. benthamdirect.comingentaconnect.combohrium.com Catalyst-based strategies, employing transition metals or acid-base catalysts, have significantly improved the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com For instance, copper-catalyzed reactions have been effectively used for the formation of C-N, C=N, and N-N bonds in one-pot procedures, often utilizing green solvents like polyethylene (B3416737) glycol (PEG-400). acs.org Such approaches offer a pathway to synthesize a wide array of indazole derivatives in good to excellent yields. acs.org
Future synthetic strategies for this compound and its analogs could focus on:
Catalyst-Driven C-H Amination: Direct C-H amination reactions represent an atom-economical approach to introduce the amine functionality onto the indazole core, potentially simplifying synthetic routes. nih.gov
One-Pot, Multi-Component Reactions: Designing cascade reactions where multiple bonds are formed in a single operation from simple, readily available starting materials can significantly enhance synthetic efficiency. acs.orgorganic-chemistry.org
Sustainable Catalysis: The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, offers advantages like easy recovery and reusability, contributing to more sustainable processes. acs.org
Metal-Free Synthesis: Exploring metal-free reaction pathways, which are often milder and less toxic, is another key area of development for indazole synthesis. organic-chemistry.org
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Green Chemistry Approaches | Use of green solvents (e.g., PEG-400), heterogeneous catalysts, energy-efficient methods (e.g., microwave assistance). benthamdirect.comacs.org | Reduced environmental impact, lower costs, increased safety. |
| Transition Metal Catalysis | Utilization of catalysts like copper, palladium, or manganese to facilitate bond formation (e.g., C-N coupling, C-H amination). benthamdirect.comacs.orgorganic-chemistry.org | High efficiency, selectivity, and functional group tolerance. |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. acs.orgorganic-chemistry.org | Increased overall yield, reduced solvent waste, and time savings. |
| Metal-Free Cyclizations | Employing reagents and conditions that do not require metal catalysts for the formation of the indazole ring. organic-chemistry.org | Avoids toxic metal contamination in the final product, often milder reaction conditions. |
Advanced Methodologies for Studying Biological Target Interactions
A deep understanding of how a compound like this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. While traditional methods have been informative, a new generation of advanced biophysical and spectroscopic techniques offers unprecedented detail and insight. jelsciences.com
Future research will likely leverage a combination of these high-resolution methods to fully characterize the binding kinetics, thermodynamics, and structural basis of interaction for this compound derivatives. For example, docking studies have been used to investigate the interactions of indazole derivatives with the ATP binding pocket of protein kinases like FGFR1. nih.gov
Key advanced methodologies include:
Surface Plasmon Resonance (SPR): A powerful, label-free technique for real-time analysis of binding kinetics (association and dissociation rates) and affinity. jelsciences.com
Fluorescence Spectroscopy: This sensitive method can be used to study binding events by monitoring changes in the intrinsic fluorescence of proteins (e.g., from tryptophan residues) or by using fluorescently labeled molecules. jelsciences.com
Fourier Transform Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy: These techniques provide information on changes in the secondary structure of a protein upon ligand binding, offering clues about the conformational effects of the interaction. jelsciences.com
Computational Simulations: Molecular docking and molecular dynamics (MD) simulations are invaluable in silico tools that can predict binding modes, identify key interacting residues, and estimate binding energies, complementing experimental data. jelsciences.comnih.govrsc.org
| Methodology | Information Gained | Application in this compound Research |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff). jelsciences.com | Quantifying the binding strength and residence time of new analogs at their target protein. |
| Fluorescence Spectroscopy | Binding events, conformational changes. jelsciences.com | Confirming target engagement and studying the mechanism of binding. |
| Circular Dichroism (CD) Spectroscopy | Protein secondary structure changes upon binding. jelsciences.com | Assessing the impact of compound binding on the target protein's conformation. |
| Molecular Docking/Dynamics | Predicted binding pose, key interactions, binding energy. nih.govrsc.org | Guiding the design of new derivatives with improved affinity and selectivity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, cheaper, and more efficient. nih.govspringernature.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. For this compound, AI and ML can be applied at multiple stages, from initial hit identification to lead optimization.
The application of AI/ML in drug discovery is multifaceted:
Quantitative Structure-Activity Relationship (QSAR): ML models, such as deep neural networks, can be trained on existing data to predict the biological activity of novel, untested compounds based on their chemical structure. mdpi.com This accelerates the screening process by prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: AI, particularly using generative models like variational autoencoders (VAEs) and recurrent neural networks (RNNs), can design entirely new molecules with desired properties. nih.govmdpi.com This allows for the exploration of novel chemical space around the this compound scaffold.
High-Throughput Virtual Screening: AI/ML algorithms can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific target, significantly reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is critical. ML models are increasingly used to forecast these properties, helping to reduce late-stage failures. springernature.com
The design of novel 3-methyl-1H-indazole derivatives has already benefited from computational approaches like virtual screening and structure-based optimization to identify potent inhibitors of targets like BRD4. nih.gov The continued and expanded use of more sophisticated AI and ML techniques promises to further accelerate the discovery of new therapeutic agents based on this important scaffold. researchgate.net
| AI/ML Application | Description | Impact on this compound Research |
| Predictive Modeling (QSAR) | Using algorithms (e.g., Random Forest, SVM, Deep Neural Networks) to build models that correlate chemical structures with biological activity. mdpi.comnih.gov | Rapidly predicting the potency of new analogs, guiding lead optimization. |
| De Novo Design | Employing generative models to create novel molecular structures with optimized properties. nih.govmdpi.com | Generating innovative ideas for next-generation inhibitors based on the indazole core. |
| Virtual Screening | Applying ML to prioritize compounds from large virtual libraries for experimental testing. nih.gov | Efficiently identifying new hits with potentially different scaffolds but similar binding properties. |
| ADMET Prediction | Using computational models to forecast pharmacokinetic and toxicity profiles. springernature.com | Improving the success rate by deselecting compounds with predicted poor properties early on. |
Q & A
Q. What are the optimized synthetic routes for 3-Methyl-1H-indazol-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives often involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, copper-catalyzed coupling reactions (e.g., using CuBr) under inert atmospheres (35°C, 48 hours) have been employed to introduce amine groups at the 4-position of indazole cores . Solvent choice (e.g., DMSO for polar intermediates) and base selection (e.g., Cs₂CO₃ for deprotonation) significantly affect yield. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization improves purity (>95% HPLC) .
Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Key diagnostic signals include aromatic protons (δ 6.5–8.6 ppm), methyl groups (δ 2.1–2.3 ppm for indazole-CH₃), and amine protons (δ 11.0–11.5 ppm for NH) . Splitting patterns (e.g., doublets for adjacent protons) help assign substituent positions.
- HRMS/ESI-MS : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for a related indazole derivative) and fragmentation patterns to validate the core structure .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from solvation effects, conformational flexibility, or off-target interactions. To address this:
- Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to account for solvent and protein flexibility.
- Validate with isothermal titration calorimetry (ITC) to measure binding affinities experimentally.
- Use crystallography (e.g., SHELX-refined structures) to compare predicted vs. observed binding modes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacokinetic properties of this compound-based inhibitors?
- Methodological Answer :
- Systematic Modifications : Introduce substituents at the 1-, 3-, and 7-positions to assess effects on solubility and metabolic stability. For example, trifluoromethyl groups enhance lipophilicity and CYP450 resistance .
- In Vitro Assays : Measure permeability (Caco-2 cells), plasma protein binding, and microsomal stability.
- In Vivo PK : Use rodent models to correlate structural changes with bioavailability and half-life .
Q. What experimental approaches are recommended for analyzing the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
- LC-MS/MS Monitoring : Identify degradation products (e.g., nitroso derivatives from amine oxidation) and quantify stability over time .
Analytical and Computational Questions
Q. How can X-ray crystallography and density functional theory (DFT) be integrated to elucidate the electronic properties of this compound?
- Methodological Answer :
- Crystallography : Use SHELXL for structure refinement. Key parameters include bond lengths (C-N: ~1.32 Å in indazole rings) and torsion angles to confirm planarity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .
Q. What chromatographic techniques are most suitable for separating enantiomers or diastereomers of this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- SFC (Supercritical Fluid Chromatography) : CO₂-based methods offer high resolution for polar analogs.
- Validate with Circular Dichroism (CD) : Confirm enantiomeric purity post-separation .
Biological Evaluation Questions
Q. How can researchers design in vivo studies to evaluate the therapeutic potential of this compound in disease models?
- Methodological Answer :
- Dose Optimization : Conduct dose-ranging studies in rodents (e.g., 10–100 mg/kg, oral/i.p.) to establish efficacy and toxicity thresholds.
- Biomarker Analysis : Use ELISA or Western blot to quantify target modulation (e.g., kinase inhibition in tumor xenografts).
- PK/PD Modeling : Integrate plasma concentration data with pharmacodynamic endpoints to predict human dosing .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
